molecular formula C9H9F3N2O2 B2638631 Methyl 2,3-diamino-4-(trifluoromethyl)benzoate CAS No. 913299-81-7

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Cat. No. B2638631
CAS RN: 913299-81-7
M. Wt: 234.178
InChI Key: YJMRBLWMFZDJAZ-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained prominence due to their impact on pharmacological properties. Researchers have explored the synthesis and biological activities of CF₃-containing compounds. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could serve as a potential scaffold for novel drug candidates .

Trifluoromethylation Reactions

The trifluoromethyl group is a versatile functional moiety in synthetic chemistry. Scientists have investigated its use in various reactions, including cyclocondensation reactions. Understanding the reactivity of this compound can lead to the development of efficient synthetic routes for other CF₃-containing molecules .

Radical Chemistry

Trifluoromethyl radicals play a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored radical trifluoromethylation reactions to introduce CF₃ groups into organic frameworks. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could be a valuable precursor in such radical processes .

Naphthyridine Derivatives

A convenient one-pot synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been reported. This compound serves as a building block for the preparation of diverse naphthyridine derivatives with potential biological activities .

Agrochemicals and Pesticides

Fluorinated compounds often exhibit enhanced bioactivity. Researchers have explored the use of trifluoromethyl-substituted molecules in agrochemicals and pesticides. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could contribute to the development of novel crop protection agents .

Catalysis

Fluorine-containing compounds are valuable ligands in catalytic processes. Investigating the coordination chemistry of Methyl 2,3-diamino-4-(trifluoromethyl)benzoate with transition metals could reveal its potential as a catalyst or ligand in various reactions .

properties

IUPAC Name

methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMRBLWMFZDJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate (5.80 g, 0.022 mol), ammonium formate (30.0 g, 0.476 mol) in ethanol (300 ml) was added 10% palladium on carbon (500 mg) at room temperature and stirred for 2 h. Insoluble was filtered off and filtrates were concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate. The extracts were washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel with a 20% ethyl acetate/n-hexane to give 5.10 g (0.022 mol, 99%) of the title compound as a yellow powder.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
99%

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